5-Chloro-4-phenyl-1,3-dioxane

Description

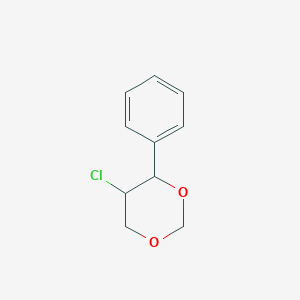

5-Chloro-4-phenyl-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane ring substituted with a chlorine atom at position 5 and a phenyl group at position 2. The 1,3-dioxane scaffold is known for its conformational flexibility, influenced by substituents that can modulate electronic and steric properties .

Properties

CAS No. |

91880-73-8 |

|---|---|

Molecular Formula |

C10H11ClO2 |

Molecular Weight |

198.64 g/mol |

IUPAC Name |

5-chloro-4-phenyl-1,3-dioxane |

InChI |

InChI=1S/C10H11ClO2/c11-9-6-12-7-13-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

OPNBZWUBRPHXOR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(OCO1)C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of 5-Chloro-4-phenyl-1,3-dioxane. One common method involves the reaction of phenol with chloroacetyl chloride, followed by cyclization to form the dioxane ring. The reaction proceeds as follows:

Phenol+Chloroacetyl chloride→this compound

Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. due to its limited commercial applications, industrial-scale production methods are scarce.

Chemical Reactions Analysis

Reactivity: 5-Chloro-4-phenyl-1,3-dioxane can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The phenyl group can participate in redox processes.

Ring-Opening Reactions: The dioxane ring can open under specific conditions.

Chloroacetyl chloride: Used in the initial synthesis.

Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution can yield various derivatives of this compound.

Scientific Research Applications

Building Block: Used in the synthesis of more complex molecules.

Solvent: Occasionally employed as a solvent due to its stability.

- Limited research exists on its biological applications. Further studies are needed to explore its potential in drug development.

- Minimal industrial applications due to its specialized nature.

Mechanism of Action

The exact mechanism of action remains unclear, primarily because of the compound’s limited use and research. Further investigations are necessary to elucidate its effects on biological systems.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 5-Chloro-4-phenyl-1,3-dioxane and related compounds:

Key Observations:

The ethynyl group in the (4R,5R)-benzyloxy derivative () creates a rigid, linear π-system, contrasting with the planar aromatic phenyl group in the target compound .

In contrast, 1,3-dioxanes like the target compound may prioritize metabolic stability due to their oxygen-rich scaffold . 5-Hydroxyalkyl-1,3-dioxane derivatives () demonstrate enhanced water solubility compared to chloro- or phenyl-substituted analogs, which could improve bioavailability .

Synthetic Utility :

- The stereospecific benzyloxy and ethynyl groups in ’s compound highlight the role of chirality in synthetic pathways, whereas the target compound’s simpler substitution pattern may facilitate scalable synthesis .

Crystallographic and Conformational Insights

- The thiazole-pyrazole hybrid () was characterized via single-crystal X-ray diffraction (SHELX software ), revealing a mean C–C bond length of 0.004 Å and an R factor of 0.053. Such precision underscores the utility of crystallography in elucidating substituent effects on ring puckering and intermolecular interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.